2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(benzo[d][1,3]dioxol-5-yl)ethanone
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Overview
Description
2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(benzo[d][1,3]dioxol-5-yl)ethanone is a complex organic compound that features a triazole ring, a benzodioxole moiety, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(benzo[d][1,3]dioxol-5-yl)ethanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by oxidation.
Thioether Linkage Formation: The triazole derivative is then reacted with a suitable thiol compound to form the thioether linkage.
Benzodioxole Incorporation: The final step involves the coupling of the thioether-triazole intermediate with a benzodioxole derivative under appropriate conditions, such as using a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group in the ethanone moiety.
Substitution: Nucleophilic substitution reactions can occur at the amino group on the triazole ring or at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced forms of the triazole ring or alcohols from the ethanone moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: It can be incorporated into polymers or used as a building block for advanced materials.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Medicine
Drug Development:
Diagnostics: Use in diagnostic assays due to its ability to interact with specific biological targets.
Industry
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(benzo[d][1,3]dioxol-5-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the benzodioxole moiety can engage in π-π interactions. These interactions can modulate the activity of the target proteins or enzymes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-phenylethanone: Similar structure but lacks the benzodioxole moiety.
1-(benzo[d][1,3]dioxol-5-yl)-2-(1H-1,2,4-triazol-3-ylthio)ethanone: Similar structure but with different positioning of the triazole and benzodioxole groups.
Uniqueness
The presence of both the triazole ring and the benzodioxole moiety in 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(benzo[d][1,3]dioxol-5-yl)ethanone provides unique chemical properties, such as enhanced stability and specific binding interactions, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,3-benzodioxol-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3S/c12-10-13-11(15-14-10)19-4-7(16)6-1-2-8-9(3-6)18-5-17-8/h1-3H,4-5H2,(H3,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXRECRWSIRTMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NNC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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